HFI-142

IRAP inhibition structure-activity relationship medicinal chemistry

HFI-142 is the definitive competitive active-site IRAP inhibitor, directly coordinating the catalytic Zn²⁺ ion. With a well-characterized Ki of 2.01 µM and extensive literature validation, it serves as the irreplaceable baseline reference for SAR studies and the unambiguous mechanistic probe for competitive inhibition. Unlike allosteric inhibitors (e.g., HFI-419), HFI-142 enables clear interpretation of active-site engagement and is stable in vivo without generating active IRAP-inhibiting metabolites. Its intermediate potency makes it an ideal calibration standard for HTS assay validation. Select HFI-142 when reproducibility, mechanistic clarity, and literature comparability are paramount.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B1673235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHFI-142
SynonymsHFI-142;  HFI 142;  HFI142; 
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N
InChIInChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3
InChIKeyJOPNHSIHFSZJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HFI-142 IRAP Inhibitor: Baseline Potency and Benchmarking Data for Procurement Decisions


HFI-142 (ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate) is a benzopyran-based small-molecule inhibitor of insulin-regulated aminopeptidase (IRAP), also known as oxytocinase [1]. It belongs to the HFI series of IRAP inhibitors developed through homology modeling and virtual screening [2]. HFI-142 is the parent compound of this series and is characterized by a Ki value of 2.01 µM against recombinant IRAP [1]. As a well-validated tool compound with established synthetic accessibility and extensive literature characterization, HFI-142 serves as a critical benchmark for IRAP inhibitor development and provides a stable, reproducible reference point for structure-activity relationship (SAR) studies [2].

HFI-142 vs. HFI-419: Why IRAP Inhibitors Are Not Interchangeable in Research Applications


IRAP inhibitors within the same structural class exhibit fundamental differences in their mechanism of action, substrate-dependent pharmacology, and metabolic stability, rendering them non-interchangeable for research applications. The HFI series compounds, despite sharing a benzopyran scaffold, diverge significantly in binding mode, with some acting as competitive active-site inhibitors while others function through allosteric mechanisms [1]. Critically, the widely used analog HFI-419 has been shown to operate as a non-competitive allosteric inhibitor that fails to effectively block degradation of the physiological substrate oxytocin, whereas HFI-142 represents a distinct binding modality [2]. Additionally, HFI-419 undergoes in vivo hydrolysis to the less potent HFI-142 after intravenous or intraperitoneal administration in rats, introducing experimental variability in PK/PD studies [3]. These mechanistic and metabolic differences mandate compound-specific selection based on the precise research question rather than class-level assumptions [2].

HFI-142 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


HFI-142 vs. Advanced Analogs: Potency Benchmarking Within the HFI Series

HFI-142 (Ki = 2.01 µM) is the parent compound of the HFI series, from which a medicinal chemistry program generated over a dozen analogs with Ki values less than 10 µM, including three compounds with Ki values less than 500 nM [1]. This positions HFI-142 as the essential baseline reference for SAR studies: subsequent optimized analogs (e.g., HFI-419, Ki = 0.48 µM) demonstrate approximately 4.2-fold improved potency, providing a quantifiable benchmark for evaluating structural modifications [2]. Unlike HFI-419, which acts as an allosteric inhibitor and fails to effectively block oxytocin degradation, HFI-142 is proposed to act through active-site competition, offering a mechanistically distinct tool for dissecting IRAP pharmacology [3].

IRAP inhibition structure-activity relationship medicinal chemistry benzopyran scaffold

HFI-142 vs. HFI-419: Substrate-Specific Efficacy in Physiological Contexts

HFI-419 has been definitively shown to fail in blocking the degradation of the physiological IRAP substrate oxytocin, despite its potent inhibition of a small dipeptidic substrate commonly used in screening assays [1]. This substrate-dependent pharmacology is a direct consequence of HFI-419's allosteric binding mode, which locks the enzyme in a semi-open, less active conformation [1]. In contrast, HFI-142 is proposed to bind within the catalytic site, coordinating the Zn²⁺ ion through the oxygen at position 3 of the benzopyran ring, consistent with a competitive mechanism that would be expected to block all substrates accessing the catalytic cleft [2]. While direct comparative data for HFI-142 on oxytocin cleavage are not available in the primary literature, the divergent binding modes between these two benzopyran analogs establish fundamentally different pharmacological profiles [3].

oxytocin metabolism allosteric inhibition physiological substrate IRAP pharmacology

HFI-142 vs. HFI-419: Metabolic Fate and Experimental Reproducibility in In Vivo Studies

HFI-419 undergoes hydrolysis to the less potent HFI-142 (Ki = 2.0 µM) after intravenous or intraperitoneal injection in rats [1]. This metabolic conversion means that in vivo effects attributed to HFI-419 may actually reflect combined or sequential actions of both the parent compound (allosteric inhibitor) and its metabolite HFI-142 (proposed competitive inhibitor), complicating PK/PD interpretation [1]. Furthermore, HFI-142 itself is reported to exhibit greater stability and likely better blood-brain barrier permeability than HFI-419 [1]. This bidirectional metabolic relationship creates a confounding variable for researchers seeking to attribute in vivo outcomes to a specific mechanism of IRAP inhibition [2].

pharmacokinetics in vivo hydrolysis metabolic stability prodrug conversion

HFI-142 vs. Next-Generation IRAP Inhibitors: Quantitative Potency Gap and Tool Compound Positioning

The IRAP inhibitor landscape has evolved to include nanomolar-potency compounds, including HA08 (IC50 = 18 nM), a macrocyclic peptidomimetic derived from angiotensin IV [1], and BDM_92499 (IC50 = 3.4 nM), a nanomolar selective IRAP inhibitor . HFI-142 (Ki = 2.01 µM) is approximately 110-fold less potent than HA08 and approximately 590-fold less potent than BDM_92499 [1]. This substantial potency differential, combined with HFI-142's status as the founding member of the first synthetic small-molecule IRAP inhibitor series, establishes it as the essential low-potency reference compound for benchmarking new inhibitors and validating assay sensitivity [2].

nanomolar inhibitors IRAP inhibitor development tool compound selection potency benchmarking

HFI-142 vs. HFI Series Analogs: Differential Sensitivity to Phe544 Mutation and Binding Mode Validation

Site-directed mutagenesis studies reveal differential sensitivity of HFI series compounds to mutation of Phe544, a key residue lining the S1 specificity pocket of IRAP [1]. The pyridinyl compounds HFI-142 and HFI-419 exhibit distinct degrees of sensitivity to Phe544I/V mutations, arising from different extents of ring stacking between the benzopyran moiety and Phe544 [1]. The shorter pyridinyl group in HFI-142 sits displaced from the optimal stacking position compared to analogs with extended aromatic systems, providing a structural rationale for its moderate potency and establishing it as a key comparator for probing π-stacking contributions to inhibitor binding [2]. Computational docking into the IRAP crystal structure further validates that the HFI-142 series binding mode places the benzopyran ring coordinating the Zn²⁺ ion, a binding pose that has been systematically simulated using molecular dynamics and free energy perturbation calculations [3].

binding mode site-directed mutagenesis Phe544 computational docking

HFI-142 Procurement Guide: Optimal Research and Industrial Application Scenarios


SAR Benchmarking and Lead Optimization Reference

HFI-142 serves as the optimal baseline reference compound for medicinal chemistry programs developing next-generation IRAP inhibitors. With its well-characterized Ki of 2.01 µM and extensive literature validation, it provides a stable, reproducible benchmark for evaluating potency improvements in new analogs [1]. Researchers can quantify fold-improvements relative to this parent compound, with advanced analogs like HFI-419 demonstrating approximately 4.2-fold enhanced potency [2]. This application is particularly valuable for groups optimizing the benzopyran scaffold or exploring alternative chemotypes where a consistent reference standard is required for cross-series comparisons [3].

Mechanistic Studies Distinguishing Competitive vs. Allosteric IRAP Inhibition

HFI-142 is the appropriate selection for studies designed to dissect the mechanistic divergence between competitive active-site inhibition and allosteric modulation of IRAP. Unlike HFI-419, which has been definitively shown to act as an allosteric inhibitor that fails to block oxytocin degradation, HFI-142 is proposed to bind within the catalytic site and coordinate the Zn²⁺ ion [1][2]. This mechanistic distinction makes HFI-142 the tool of choice for investigating physiological substrate processing and for experiments where unambiguous interpretation of competitive inhibition is required [3].

In Vivo Pharmacology with Reduced Metabolic Confounding

For in vivo studies in rodent models, HFI-142 offers a more stable and interpretable pharmacokinetic profile than HFI-419. Since HFI-419 undergoes hydrolysis to HFI-142 after intravenous or intraperitoneal administration, experiments using HFI-419 are confounded by the simultaneous presence of two active species with different potencies and mechanisms [1]. HFI-142, in contrast, does not generate active IRAP-inhibiting metabolites and exhibits likely superior blood-brain barrier permeability [1][2]. This makes HFI-142 the preferred compound for behavioral pharmacology, cognitive enhancement studies, and any in vivo paradigm where unambiguous PK/PD relationships are essential [2].

Assay Development and High-Throughput Screening Validation

HFI-142 is ideally suited as a low-potency positive control for IRAP assay development and high-throughput screening (HTS) validation. With a Ki of 2.01 µM, it sits approximately 110-fold above nanomolar inhibitors like HA08 (IC50 = 18 nM) and approximately 590-fold below BDM_92499 (IC50 = 3.4 nM) [1][2]. This intermediate potency makes HFI-142 an excellent calibration standard for establishing assay sensitivity, validating Z'-factor calculations, and ensuring that screening platforms can reliably detect weak-to-moderate inhibitors that might represent valuable starting points for medicinal chemistry optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for HFI-142

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.